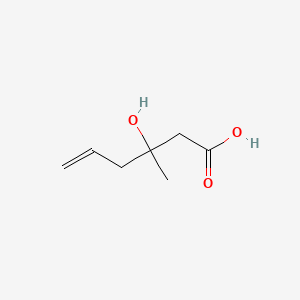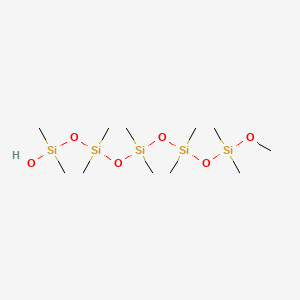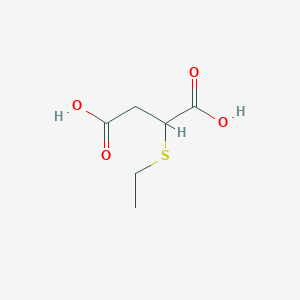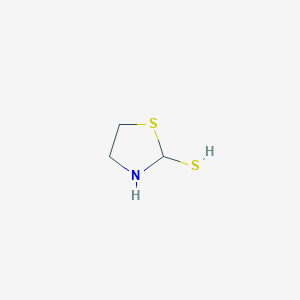
3-Hydroxy-3-methylhex-5-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-3-methylhex-5-enoic acid is an organic compound with the molecular formula C7H12O3. It is a hydroxy acid, characterized by the presence of both a hydroxyl group (-OH) and a carboxylic acid group (-COOH) on the same molecule. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-Hydroxy-3-methylhex-5-enoic acid involves the reduction of methyl 3-oxohex-5-enoate using Baker’s yeast. This reduction yields methyl (3R)-3-hydroxyhex-5-enoate with 78% enantiomeric enrichment . Subsequent seleno- and iodo-lactonization of derived hex-5-enoic acids leads to valerolactones, which can be further elaborated into various analogues .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxy-3-methylhex-5-enoic acid can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.
Major Products
Oxidation: Oxidation of the hydroxyl group can yield 3-oxo-3-methylhex-5-enoic acid.
Reduction: Reduction of the carboxylic acid group can produce 3-hydroxy-3-methylhex-5-enol.
Substitution: Substitution reactions can yield various derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-3-methylhex-5-enoic acid has several applications in scientific research:
Biology: The compound can be used in the study of metabolic pathways involving hydroxy acids.
Medicine: Research into its derivatives may lead to the development of new pharmaceuticals.
Industry: It can be used in the synthesis of fine chemicals and intermediates for various industrial applications.
Wirkmechanismus
The mechanism of action of 3-Hydroxy-3-methylhex-5-enoic acid involves its interaction with specific molecular targets and pathways. For instance, its derivatives can act as enzyme inhibitors, affecting metabolic pathways by binding to active sites and altering enzyme activity . The exact molecular targets and pathways depend on the specific derivative and its intended application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Hydroxy-3-methylhexanoic acid: Similar structure but lacks the double bond present in 3-Hydroxy-3-methylhex-5-enoic acid.
3-Methyl-2-hexenoic acid: Similar structure but lacks the hydroxyl group.
Uniqueness
This compound is unique due to the presence of both a hydroxyl group and a double bond in its structure. This combination of functional groups allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Eigenschaften
IUPAC Name |
3-hydroxy-3-methylhex-5-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-3-4-7(2,10)5-6(8)9/h3,10H,1,4-5H2,2H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDSXLIZFSWPBCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC=C)(CC(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80525125 |
Source


|
| Record name | 3-Hydroxy-3-methylhex-5-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80525125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39668-73-0 |
Source


|
| Record name | 3-Hydroxy-3-methylhex-5-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80525125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Phenyl[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14657899.png)


![Silane, trimethyl[(pentafluorophenyl)ethynyl]-](/img/structure/B14657918.png)


![2-{[Ethyl(4-methylphenyl)amino]methyl}-3-methylnaphthalene-1,4-dione](/img/structure/B14657949.png)



